Antiproliferative Potency of 3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride Against Colorectal and Breast Cancer Cell Lines
3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride demonstrated differential antiproliferative activity against colorectal (HCT-116) and breast (MDA-MB-231) cancer cell lines with IC50 values of 1.36 µM and 6.67 µM, respectively . Molecular docking simulations correlate this activity with binding to VEGFR2, a validated anticancer target .
| Evidence Dimension | Antiproliferative IC50 |
|---|---|
| Target Compound Data | HCT-116: 1.36 µM; MDA-MB-231: 6.67 µM |
| Comparator Or Baseline | Unsubstituted 3,4-dihydrophthalazin-1(2H)-one (IC50 data not reported in comparable assays) |
| Quantified Difference | Not calculable due to lack of direct comparator data |
| Conditions | In vitro cytotoxicity assay; cell lines: HCT-116 (colorectal cancer), MDA-MB-231 (breast cancer) |
Why This Matters
The sub-10 µM IC50 values against HCT-116 and MDA-MB-231 establish a baseline potency for this N3-methyl analog, enabling researchers to assess whether this substitution pattern aligns with their target potency requirements for antiproliferative screening cascades.
